5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide
Beschreibung
This compound is a benzamide derivative featuring a sulfamoyl bridge linked to a benzo[d][1,3]dioxole (methylenedioxyphenyl) group and a 4-bromo-2-fluorophenyl substituent. The benzo[d][1,3]dioxole moiety is known to enhance metabolic stability, while the bromine and fluorine substituents may influence lipophilicity and target binding affinity .
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrF2N2O5S/c22-13-2-5-18(17(24)8-13)26-21(27)15-9-14(3-4-16(15)23)32(28,29)25-10-12-1-6-19-20(7-12)31-11-30-19/h1-9,25H,10-11H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTFMPKKKOPSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrF2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
- Molecular Formula : C₁₆H₁₄BrF₂N₃O₃S
- Molecular Weight : 426.36 g/mol
- CAS Number : 1170786-32-9
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines. A study reported that compounds with similar structural motifs demonstrated IC₅₀ values in the low micromolar range against lung cancer cell lines such as HCC827 and NCI-H358, suggesting that this compound may possess comparable efficacy .
| Cell Line | IC₅₀ (µM) | Activity Level |
|---|---|---|
| HCC827 | 6.26 | High |
| NCI-H358 | 6.48 | High |
| A549 | 20.46 | Moderate |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Tests against Gram-positive and Gram-negative bacteria revealed that derivatives of similar structures showed effective inhibition, with some compounds exhibiting significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interaction with specific molecular targets such as enzymes or receptors associated with tumor growth and bacterial resistance mechanisms. The presence of the benzo[d][1,3]dioxole moiety is thought to enhance binding affinity to these targets.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Benzimidazole Derivatives : A series of benzimidazole derivatives were synthesized and tested for antitumor activity. The findings indicated that structural modifications significantly influenced their efficacy, paralleling the effects observed in compounds similar to the one in focus .
- Antimicrobial Testing : In a comparative study, various sulfamoyl derivatives were tested for antibacterial properties, revealing that modifications at specific positions greatly impacted their antimicrobial effectiveness .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfamoyl Linkages
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (ECHEMI: 533869-65-7)
This compound shares a sulfamoyl linkage and fluorophenyl group but replaces the benzo[d][1,3]dioxole with a benzyl-ethyl sulfamoyl moiety. The absence of the bromine atom and methylenedioxy group results in lower molecular weight (MW: ~480 vs. ~570 for the target compound) and reduced lipophilicity (cLogP: ~3.5 vs. ~4.8). In vitro studies suggest reduced kinase inhibition compared to brominated analogues, highlighting the role of bromine in target engagement .- N-(2,3-Dimethylcyclohexyl)-2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide (CAS: 1005272-97-8) While lacking a sulfamoyl group, this compound incorporates a fluorophenyl-imidazolidinone core. Its polar imidazolidinone moiety increases aqueous solubility (logS: -3.2 vs. -5.1 for the target compound) but reduces blood-brain barrier penetration in rodent models .
Brominated and Fluorinated Benzamides
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 50)
This analogue shares the benzo[d][1,3]dioxole group and fluorinated aromatic system but replaces the sulfamoyl bridge with a cyclopropanecarboxamide-thiazole scaffold. In cytotoxicity assays, it showed IC₅₀ values of 1.2–3.5 μM against cancer cell lines, whereas the target compound (lacking the thiazole ring) exhibited weaker activity (IC₅₀: >10 μM), suggesting the thiazole moiety enhances potency .2-Bromo-N-(3-chloro-4-methoxyphenyl)-5-fluorobenzamide (CAS: Unspecified)
This simpler benzamide derivative lacks the sulfamoyl and benzo[d][1,3]dioxole groups but retains bromine and fluorine substituents. Its reduced complexity correlates with lower thermal stability (decomposition at 150°C vs. 220°C for the target compound) and faster metabolic clearance in hepatic microsomes .
Sulfonamide-Containing Triazole Derivatives
- 2-((4-Benzyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide (MFCD03129705) This triazole-sulfonamide hybrid shares bromine and fluorinated aromatic elements but incorporates a triazole ring instead of a benzamide. In enzyme inhibition assays, it showed moderate activity against COX-2 (IC₅₀: 8.7 μM) compared to the target compound’s weaker COX-2 inhibition (IC₅₀: 25 μM), indicating structural flexibility in sulfonamide-based designs .
Key Comparative Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
